molecular formula C12H16F3NO4 B2697812 Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2411278-90-3

Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2697812
CAS No.: 2411278-90-3
M. Wt: 295.258
InChI Key: UIPCTEKVEQPTCU-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate (C${12}$H${16}$F$3$NO$4$) is a bicyclo[1.1.1]pentane (BCP) derivative functionalized with an azetidine ring (a four-membered saturated nitrogen heterocycle) at the 3-position and a methyl ester at the 1-position. The compound exists as a trifluoroacetic acid (TFA) salt, likely due to protonation of the azetidine’s tertiary nitrogen, enhancing its solubility in polar solvents . BCP scaffolds are widely utilized in medicinal chemistry as bioisosteres for tert-butyl or aromatic groups due to their high rigidity, metabolic stability, and three-dimensional character. The azetidine substituent introduces a basic nitrogen, enabling salt formation and further functionalization, making this compound a versatile intermediate for drug discovery.

Properties

IUPAC Name

methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.C2HF3O2/c1-13-8(12)10-4-9(5-10,6-10)7-2-11-3-7;3-2(4,5)1(6)7/h7,11H,2-6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGAYCXLXHWWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3CNC3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate; 2,2,2-trifluoroacetic acid (CAS No. 2411278-90-3) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a bicyclo[1.1.1]pentane core, which is known for its ability to mimic phenyl rings in biological systems (bioisosterism). This property enhances its potential as a drug candidate by improving pharmacokinetic profiles while maintaining or enhancing biological activity.

Pharmacological Properties

Research indicates that compounds with bicyclo[1.1.1]pentane structures exhibit various pharmacological effects, including:

  • Anticancer Activity : Studies have shown that derivatives of bicyclo[1.1.1]pentane can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.
  • Neuroprotective Properties : Preliminary data suggest that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.

The precise mechanisms through which methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects are still under investigation. However, several hypotheses include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in pain and inflammation.
  • Enzyme Inhibition : It may inhibit enzymes that play critical roles in cancer progression and inflammatory responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Stepan et al., 2012Demonstrated that bicyclo[1.1.1]pentane derivatives can serve as effective non-classical bioisosteres for phenyl groups in drug design, enhancing potency against specific targets like γ-secretase inhibitors .
Recent Pharmacological ReviewSummarized various studies indicating the anticancer and anti-inflammatory properties of bicyclo[1.1.1]pentane derivatives, emphasizing their potential in drug development .
Neuroprotective StudyFound that certain derivatives exhibited protective effects against oxidative stress-induced neuronal damage, suggesting applications in treating neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

Chemical Composition:

  • IUPAC Name: Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate; 2,2,2-trifluoroacetic acid
  • CAS Number: 2411278-90-3
  • Molecular Formula: C10H15F3N2O2

The compound features a bicyclic structure combined with an azetidine moiety and a trifluoroacetate group. Its unique structure contributes to its biological activity and potential therapeutic effects.

Medicinal Chemistry

Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate;2,2,2-trifluoroacetic acid has been studied for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Research indicates that compounds with similar bicyclic structures exhibit promising anticancer properties. For instance, derivatives of bicyclic compounds have shown significant antiproliferative effects on cancer cell lines such as HCT-116 and MCF-7, with IC50 values in low micromolar ranges . This suggests that this compound could be further investigated for its anticancer potential.

Neuropharmacology

Given the presence of the azetidine ring, this compound may also interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Compounds with similar structures have been evaluated for their effects on cognitive function and neuroprotection.

Case Study 1: Anticancer Screening

A study screened various derivatives of bicyclic compounds against human cancer cell lines, demonstrating that modifications to the azetidine group significantly impacted anticancer activity . The most effective derivatives exhibited IC50 values comparable to established chemotherapeutics.

Case Study 2: Neuroprotective Effects

Research into similar bicyclic compounds has highlighted their potential neuroprotective effects in models of neurodegeneration . The mechanisms involved include modulation of neurotransmitter release and reduction of oxidative stress markers.

Data Table: Comparison of Biological Activities

Compound NameStructure TypeIC50 (μg/mL)Target Cell Line
Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentaneBicyclicTBDTBD
Bicyclic Derivative ABicyclic1.9HCT-116
Bicyclic Derivative BBicyclic2.3MCF-7

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituent Molecular Formula Molecular Weight Yield (%) Key Properties/Applications Reference
Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate; TFA Azetidine, TFA salt C${12}$H${16}$F$3$NO$4$ 295.26 N/A Basic nitrogen, salt formation
Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate o-Tolyl, difluoro C${15}$H${16}$F$2$O$2$ 278.28 42 Lipophilic, aryl substituent
Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate 4-Cyanophenyl C${14}$H${13}$NO$_2$ 227.26 N/A Electron-withdrawing group
Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate Trifluoromethyl C$8$H$9$F$3$O$2$ 194.15 N/A High lipophilicity
Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate 4-Chlorophenyl C${13}$H${13}$ClO$_2$ 236.69 N/A Halogenated, potential bioactivity

Key Observations :

  • Azetidine vs. This makes the target compound more water-soluble, especially as a TFA salt .
  • Electron-Withdrawing Substituents: Derivatives with 4-cyanophenyl or trifluoromethyl groups exhibit enhanced metabolic stability and electron-deficient character, useful in tuning pharmacokinetic properties .
  • Halogenated Derivatives : The 4-chlorophenyl analog (236.69 g/mol) demonstrates how halogens improve binding to hydrophobic pockets in biological targets, a common strategy in drug design .

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